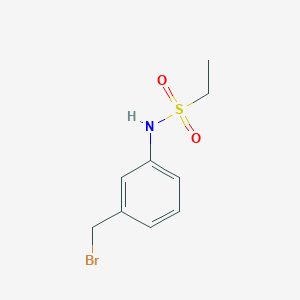

N-(3-(Bromomethyl)phenyl)ethanesulfonamide

Description

Contextualization within Sulfonamide Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO2N-), is a cornerstone of medicinal and materials chemistry. wikipedia.orgtandfonline.com Compounds containing this moiety are known for their rigid crystalline structures. wikipedia.org Historically, sulfonamides, often referred to as sulfa drugs, were the first class of synthetic antimicrobial agents to be used systemically. wikipedia.orgresearchgate.net Their discovery in the 1930s, beginning with Prontosil, revolutionized the treatment of bacterial infections. researchgate.nethekint.org

The mechanism of action for antibacterial sulfonamides lies in their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. wikipedia.orgbritannica.com As humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria. wikipedia.org Beyond their antimicrobial properties, the sulfonamide scaffold is present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and hypoglycemic agents. wikipedia.orgbritannica.com The versatility of the sulfonamide group allows for the synthesis of a vast number of derivatives with diverse pharmacological activities. researchgate.net

Significance of Bromomethylphenyl Moieties in Organic Synthesis

The bromomethylphenyl group is a highly useful functional group in organic synthesis due to the reactivity of the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups.

This reactivity is pivotal for constructing more complex molecules. For instance, the bromomethyl group can react with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. nih.gov This versatility makes bromomethylphenyl-containing compounds valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds, can also be employed with such compounds. researchgate.net

Historical Development and Emerging Research Trajectories for Related Compounds

The history of sulfonamides dates back to the work of Paul Ehrlich in the early 20th century, who proposed the concept of "magic bullets" that could selectively target pathogens. hekint.org This led to the synthesis of various organic compounds, including sulfonamide derivatives by German chemists at I.G. Farbenindustrie in the 1900s for use as dyes. hekint.org In 1932, Gerhard Domagk discovered the antibacterial properties of the sulfonamide dye Prontosil, a finding that earned him the Nobel Prize. openaccesspub.org It was later discovered that Prontosil is a prodrug, being metabolized in the body to the active compound sulfanilamide. openaccesspub.org

The initial success of sulfonamides spurred extensive research, leading to the development of numerous derivatives with improved efficacy and broader spectrums of activity. britannica.com While the advent of penicillin and other antibiotics in the 1940s diminished the frontline use of sulfonamides for systemic bacterial infections, they remain important for specific indications and in combination therapies. tandfonline.com

Current research into sulfonamide-containing compounds is highly active and diverse. Scientists are exploring new sulfonamide derivatives for a range of therapeutic areas beyond antimicrobial agents, including cancer, viral infections, and central nervous system disorders. researchgate.netnih.gov The focus is on designing novel molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov Furthermore, the development of new synthetic methodologies continues to expand the chemical space accessible for sulfonamide-based drug discovery. researchgate.net The incorporation of reactive moieties, such as the bromomethylphenyl group, into sulfonamide structures provides a platform for creating libraries of compounds for high-throughput screening and the development of targeted therapies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-(bromomethyl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-14(12,13)11-9-5-3-4-8(6-9)7-10/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMDHWZVPFAZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromomethyl Phenyl Ethanesulfonamide

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of the target compound is contingent upon the efficient preparation of its key precursors. This section outlines the synthesis of the requisite substituted anilines and the preparation of ethanesulfonyl chloride derivatives.

Synthesis of Substituted Anilines

Two primary aniline-based precursors can be envisioned for the synthesis of N-(3-(Bromomethyl)phenyl)ethanesulfonamide: 3-methylaniline (m-toluidine) or 3-(bromomethyl)aniline (B136996).

The synthesis of 3-methylaniline is well-established and it is a commercially available starting material.

Alternatively, 3-(bromomethyl)aniline can be prepared from 3-aminobenzyl alcohol. The conversion of the benzylic alcohol to the corresponding bromide is a standard transformation in organic synthesis. This can be achieved using various brominating agents. Common reagents for this conversion include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). The reaction with PBr₃ typically proceeds via an SN2 mechanism, which involves the activation of the alcohol by the phosphorus reagent to form a good leaving group, followed by backside attack of the bromide ion. This method is generally effective for primary and secondary alcohols and avoids carbocation rearrangements. Similarly, thionyl bromide can be employed, though it is noted to be less stable than its chloride counterpart.

| Precursor | Starting Material | Reagent | Transformation |

| 3-(Bromomethyl)aniline | 3-Aminobenzyl alcohol | PBr₃ or SOBr₂ | Conversion of alcohol to bromide |

| N-(3-Methylphenyl)ethanesulfonamide | 3-Methylaniline | Ethanesulfonyl chloride | Sulfonamide formation |

Preparation of Ethanesulfonyl Chloride Derivatives

Ethanesulfonyl chloride is the key reagent for introducing the ethanesulfonamide (B75362) group. It can be prepared through several methods. One common industrial method involves the reaction of ethyl mercaptan or diethyl disulfide with chlorine in an aqueous medium. This process is typically carried out in the dark to prevent the formation of chlorinated byproducts on the ethyl chain.

Formation of the Sulfonamide Linkage

The formation of the sulfonamide bond is a critical step in the synthesis of this compound. This is typically achieved by reacting an aniline (B41778) derivative with ethanesulfonyl chloride.

Reaction Conditions and Optimization Strategies

The reaction between an aniline and a sulfonyl chloride is a well-established method for forming sulfonamides. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium carbonate. The choice of solvent can vary, with common options including dichloromethane, diethyl ether, or aqueous biphasic systems.

For instance, in the synthesis of related sulfonamides, m-toluidine (B57737) has been reacted with p-toluenesulfonyl chloride in an aqueous medium with sodium carbonate to maintain a pH between 8 and 10. This general approach can be adapted for the reaction of either 3-methylaniline or 3-(bromomethyl)aniline with ethanesulfonyl chloride. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

Optimization of the reaction may involve adjusting the temperature, the stoichiometry of the reagents, and the choice of base and solvent to maximize the yield and purity of the resulting sulfonamide.

Catalyst Systems and Reaction Kinetics

While the reaction between anilines and sulfonyl chlorides is often carried out without a catalyst, certain catalysts can be employed to enhance the reaction rate. For less nucleophilic anilines, Lewis acids or other activating agents can be used. However, for relatively reactive anilines like 3-methylaniline or 3-(bromomethyl)aniline, the uncatalyzed reaction in the presence of a suitable base is typically efficient.

The kinetics of the reaction are dependent on the nucleophilicity of the aniline and the electrophilicity of the sulfonyl chloride. Electron-donating groups on the aniline will generally increase the reaction rate, while electron-withdrawing groups will decrease it. The reaction is typically second-order, being first-order in both the aniline and the sulfonyl chloride.

Introduction of the Bromomethyl Moiety

The introduction of the bromomethyl group can be achieved at different stages of the synthesis.

One strategy involves the use of 3-(bromomethyl)aniline as a precursor, as described in section 2.1.1. In this case, the bromomethyl group is already in place before the formation of the sulfonamide linkage.

Regioselective Benzylic Bromination Techniques

Benzylic C-H bonds are weaker than most other sp³ hybridized C-H bonds, a characteristic attributed to the resonance stabilization of the resulting benzylic radical. libretexts.org This inherent reactivity allows for selective bromination at this position under radical conditions. libretexts.org The most common and effective technique for achieving this regioselectivity is free-radical bromination. masterorganicchemistry.com

This reaction, often referred to as the Wohl-Ziegler reaction, is specifically designed for the allylic and benzylic halogenation of hydrocarbons. masterorganicchemistry.com To achieve high regioselectivity and avoid competing reactions such as electrophilic aromatic substitution on the phenyl ring, it is crucial to maintain a very low concentration of molecular bromine (Br₂) throughout the reaction. libretexts.orgmasterorganicchemistry.com This is typically accomplished by using a brominating agent that generates Br₂ in situ.

The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although due to toxicity concerns, alternative solvents like (trifluoromethyl)benzene have been explored. masterorganicchemistry.com The presence of a radical initiator, activated by heat or light, is essential to start the chain reaction. commonorganicchemistry.comchemistrysteps.com

Brominating Agents and Mechanistic Considerations

The choice of brominating agent is critical for a successful and selective benzylic bromination.

N-Bromosuccinimide (NBS): N-Bromosuccinimide is the most widely used reagent for this transformation. libretexts.orgcommonorganicchemistry.comchemistrysteps.com Its primary advantage is its ability to provide a low, constant concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.comchemistrysteps.com NBS itself is not the primary brominating species in the radical pathway but serves as a source for Br₂. It reacts with trace amounts of hydrogen bromide (HBr) generated during the reaction to produce a small amount of bromine. libretexts.org

Mechanism: The reaction proceeds via a free-radical chain mechanism:

Initiation: The process begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, induced by heat or UV light. This generates initiator radicals.

Propagation:

A bromine radical (Br•), formed from the homolytic cleavage of Br₂, abstracts a hydrogen atom from the benzylic methyl group of N-(3-methylphenyl)ethanesulfonamide. chemistrysteps.com This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and HBr.

The benzylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The reaction is terminated when any two radical species combine.

Other brominating agents like N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) have also been developed for regioselective bromination of aromatic compounds, offering mild conditions and reusable byproducts. organic-chemistry.org

| Brominating Agent | Typical Conditions | Role | Advantages |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, Benzoyl Peroxide), Heat/Light, CCl₄ | Provides a low, constant concentration of Br₂ | High regioselectivity for benzylic position, minimizes side reactions. libretexts.orgchemistrysteps.com |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Dichloromethane, mild conditions | Direct brominating agent | Catalyst-free, reusable byproduct. organic-chemistry.org |

| Poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) | Dichloromethane, mild conditions | Direct brominating agent | Catalyst-free, reusable byproduct, easy handling. organic-chemistry.org |

Yield Enhancement and Purity Assessment

Optimizing reaction conditions is key to maximizing the yield and purity of this compound.

Yield Enhancement:

Solvent Choice: The use of non-polar solvents like carbon tetrachloride or cyclohexane (B81311) favors the radical pathway.

Initiator Concentration: The amount of radical initiator should be carefully controlled to maintain a steady rate of reaction without promoting excessive termination steps.

Temperature Control: The reaction is typically run at the reflux temperature of the solvent to ensure continuous initiation. commonorganicchemistry.com

Exclusion of Light and Air: While UV light can be used for initiation, uncontrolled light and oxygen can lead to undesired side reactions. Performing the reaction in the dark under an inert atmosphere (e.g., nitrogen or argon) can improve consistency.

Purity Assessment and Purification: The crude product mixture may contain the starting material, the desired product, and over-brominated species (e.g., N-(3-(dibromomethyl)phenyl)ethanesulfonamide).

Purification: Common purification methods include washing the reaction mixture with an aqueous solution of sodium bicarbonate to remove acidic byproducts. google.com The primary purification technique is often recrystallization from a suitable solvent system, such as ethyl acetate, which can yield the final product with high purity (>98%). google.com

Assessment: The purity of the final compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the components of the mixture. google.com The structure and identity of the compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). nih.govnih.gov

Alternative and Green Synthetic Approaches

While traditional batch synthesis is effective, modern chemistry seeks safer, more efficient, and environmentally friendly methods.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for reactions like sulfonamide formation and halogenations. acs.org By performing reactions in a continuous stream through a reactor, flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing. rsc.orgresearchgate.net

For the synthesis of sulfonamides, flow chemistry enables:

Enhanced Safety: Many reactions, including the formation of sulfonyl chlorides (a potential precursor step), are highly exothermic. Flow reactors with their high surface-area-to-volume ratio allow for efficient heat dissipation, preventing thermal runaways. rsc.org

Scalability and Speed: Flow systems can be easily scaled up by running them for longer periods or by using larger reactors. They often achieve high yields and purity in significantly shorter residence times compared to batch reactions. acs.orggoogle.com

Automation: Fully automated flow-through processes have been developed for the production of sulfonamide libraries, allowing for rapid synthesis of multiple analogues with high purity without the need for extensive purification. acs.org

A potential two-step flow synthesis for this compound could involve an initial flow reactor for the synthesis of the N-(3-methylphenyl)ethanesulfonamide precursor, followed by a second photoflow reactor for the benzylic bromination step, which would provide precise control over light exposure and reaction time. researchgate.net

Chemoenzymatic Pathways for Analogues

Chemoenzymatic synthesis utilizes enzymes as catalysts to perform specific chemical transformations. This approach is a cornerstone of green chemistry, offering high selectivity (regio-, chemo-, and stereoselectivity) under mild reaction conditions.

While specific enzymatic pathways for the direct synthesis of this compound are not widely documented, the principles of chemoenzymatic synthesis can be applied to produce its analogues.

Enzymatic Sulfonamide Formation: Lipases have been shown to catalyze the synthesis of sulfonamides from sulfonyl chlorides and amines under mild, solvent-free conditions, offering an environmentally friendly alternative to traditional methods.

Enzymatic Halogenation: Halogenase enzymes are capable of regioselectively incorporating halogen atoms into organic molecules. While their application is more established for electrophilic halogenation on activated aromatic rings, ongoing research into tailoring these enzymes could potentially lead to biocatalysts capable of benzylic halogenation.

The development of such chemoenzymatic routes would represent a significant advancement, reducing reliance on hazardous reagents and providing a sustainable method for producing sulfonamide-based compounds.

Chemical Reactivity and Derivatization of N 3 Bromomethyl Phenyl Ethanesulfonamide

Reactions at the Bromomethyl Group

The bromomethyl group is the most reactive site in N-(3-(Bromomethyl)phenyl)ethanesulfonamide for synthetic modifications. As a benzylic halide, it is prone to undergo nucleophilic substitution, radical reactions, and elimination reactions. The stability of the benzylic carbocation and benzylic radical intermediates plays a crucial role in these transformations. quora.comchemistrysteps.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary reaction pathway for benzylic halides like this compound. ucalgary.ca These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions. khanacademy.org The primary nature of the benzylic halide might suggest a preference for the S(_N)2 pathway; however, the resonance stabilization of the resulting benzylic carbocation can also facilitate S(_N)1 reactions. quora.comucalgary.ca

Reactions with carbon-centered nucleophiles are fundamental for forming new carbon-carbon bonds. A variety of such nucleophiles, including cyanides, enolates, and organometallic reagents, are expected to react readily with this compound. For instance, the reaction with sodium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Illustrative Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Cyanide | NaCN | N-(3-(Cyanomethyl)phenyl)ethanesulfonamide |

| Malonic Ester Enolate | NaCH(COOEt)₂ | Diethyl 2-((3-(ethanesulfonamidophenyl))methyl)malonate |

Nitrogen-centered nucleophiles, such as ammonia, primary and secondary amines, and azides, are anticipated to react efficiently with this compound to form various nitrogen-containing derivatives. These reactions are valuable for the synthesis of amines and their derivatives. The reaction with ammonia, for example, would yield the corresponding primary amine, while reaction with sodium azide provides an entry to the synthesis of azides, which can be subsequently reduced to primary amines or used in click chemistry.

Table 2: Illustrative Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Ammonia | NH₃ | N-(3-(Aminomethyl)phenyl)ethanesulfonamide |

| Diethylamine | (CH₃CH₂)₂NH | N-(3-((Diethylamino)methyl)phenyl)ethanesulfonamide |

Oxygen- and sulfur-centered nucleophiles are also expected to readily displace the bromide ion. rsc.org Reactions with alkoxides or hydroxides would lead to the formation of ethers and alcohols, respectively. Thiolates, being excellent nucleophiles, would react to form thioethers. msu.edu These reactions expand the range of functional groups that can be introduced at the benzylic position.

Table 3: Illustrative Reactions with Oxygen- and Sulfur-Centered Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Hydroxide | NaOH | N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide |

| Methoxide | NaOCH₃ | N-(3-(Methoxymethyl)phenyl)ethanesulfonamide |

Radical Reactions and Mechanistic Pathways

Benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage, making benzylic positions reactive towards free radical halogenation. masterorganicchemistry.com While this compound already possesses a bromine at the benzylic position, understanding its potential involvement in radical reactions is important. For instance, under radical conditions, further substitution or side reactions could occur. The mechanism of benzylic bromination typically involves initiation by light or a radical initiator, followed by propagation steps involving a resonance-stabilized benzylic radical. chemistrysteps.commasterorganicchemistry.com The stability of this benzylic radical is a key factor driving these reactions. masterorganicchemistry.com

Elimination Reactions and Olefin Formation

In the presence of a strong, non-nucleophilic base, benzylic halides can undergo elimination reactions (E2 mechanism) to form alkenes. ucalgary.ca For this compound, this would require a proton on a carbon adjacent to the bromomethyl group. Since the bromomethyl group is attached to a phenyl ring, a standard beta-elimination to form a double bond within an alkyl chain is not possible. However, if the molecule were to be derivatized to include a suitable beta-hydrogen, elimination could become a competing pathway with nucleophilic substitution. For instance, treatment with a bulky base like potassium tert-butoxide could favor elimination.

Transformations of the Sulfonamide Moiety

The ethanesulfonamide (B75362) group (-NHSO₂Et) is a key functional group whose reactivity is dominated by the acidic proton on the nitrogen atom and the robust nature of the sulfur-nitrogen bond.

The nitrogen atom of the sulfonamide is nucleophilic after deprotonation. This allows for the introduction of various alkyl and acyl groups, modifying the compound's steric and electronic properties.

N-Alkylation: The sulfonamide proton can be removed by a suitable base to form a sulfonamidate anion, which can then act as a nucleophile in reactions with alkylating agents. Modern methods, such as the manganese-catalyzed "borrowing hydrogen" approach, allow for the N-alkylation of sulfonamides using alcohols, which are considered green alkylating agents, producing only water as a byproduct organic-chemistry.org. Traditional methods using alkyl halides in the presence of a base like potassium carbonate are also effective.

N-Acylation: N-acylation is a common transformation for sulfonamides, often yielding N-acylsulfonamides which can act as bioisosteres of carboxylic acids. nih.gov This reaction is typically achieved using acylating agents like acid anhydrides or acid chlorides. The reaction can be catalyzed by Lewis acids such as zinc chloride under solvent-free conditions or by protic acids like sulfuric acid. nih.gov Another effective method involves the use of N-acylbenzotriazoles in the presence of a strong base like sodium hydride (NaH) semanticscholar.org.

The table below summarizes representative N-alkylation and N-acylation reactions applicable to this compound.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| N-Alkylation | Benzyl alcohol | Mn(I) PNP pincer catalyst, K₂CO₃, Xylenes, 150°C | N-benzyl-N-(3-(bromomethyl)phenyl)ethanesulfonamide |

| N-Alkylation | Methyl iodide | K₂CO₃, DMF | N-methyl-N-(3-(bromomethyl)phenyl)ethanesulfonamide |

| N-Acylation | Acetic anhydride | cat. H₂SO₄, Acetonitrile | N-acetyl-N-(3-(bromomethyl)phenyl)ethanesulfonamide |

| N-Acylation | Benzoyl chloride | ZnCl₂, solvent-free | N-benzoyl-N-(3-(bromomethyl)phenyl)ethanesulfonamide |

| N-Acylation | N-cinnamoylbenzotriazole | NaH, THF | N-cinnamoyl-N-(3-(bromomethyl)phenyl)ethanesulfonamide |

Cleavage of the robust N-S bond in sulfonamides is a challenging but important transformation, as it allows the sulfonamide to be used as a protecting group for amines. Several modern methods have been developed to achieve this under relatively mild conditions.

A notable strategy involves the reductive cleavage of secondary sulfonamides to generate sulfinates and amines. chemrxiv.orgacs.orgchemrxiv.orgsemanticscholar.org This transformation enables the late-stage functionalization of complex molecules. Another approach is light-driven reductive cleavage, which employs thioureas as organophotocatalysts in the presence of a reducing agent, offering a mild photodesulfonylation pathway. researchgate.netchemrxiv.org Additionally, certain metal oxides, such as nanoceria, have been shown to catalyze the hydrolytic cleavage of the S-N bond under ambient conditions. nih.gov More classical, harsher methods rely on reducing agents like alkali metals in liquid ammonia. strath.ac.uk

The table below outlines various strategies for the cleavage of the sulfonamide moiety.

| Cleavage Strategy | Reagent(s)/Catalyst | Conditions | Key Products |

| Reductive Cleavage | SmI₂/H₂O or electrochemical methods | Mild, room temperature | 3-(Bromomethyl)aniline (B136996), Ethanesulfinic acid |

| Photocatalytic Cleavage | Thiourea organocatalyst, (nBu₄)NBH₄ | Visible light irradiation | 3-(Bromomethyl)aniline, Ethanesulfinic acid |

| Hydrolytic Cleavage | Nanoceria (CeO₂) | Aqueous solution, ambient temp. | 3-(Bromomethyl)aniline, Ethanesulfonic acid |

| Dissolving Metal Reduction | Na, liquid NH₃ | Low temperature | 3-(Bromomethyl)aniline |

Aromatic Ring Functionalization

The benzene ring of this compound is substituted with two groups that influence its reactivity toward further functionalization.

The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the directing effects of the existing substituents: the ethanesulfonamido group (-NHSO₂Et) and the bromomethyl group (-CH₂Br).

Ethanesulfonamido group (-NHSO₂Et): This group is deactivating due to the strong electron-withdrawing nature of the sulfonyl moiety. However, the lone pair of electrons on the adjacent nitrogen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions (C2, C6, and C4). youtube.com

Bromomethyl group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the electronegative bromine atom. As an alkyl-type group, it is considered an ortho, para-director. makingmolecules.com

With substituents at the C1 and C3 positions, the potential sites for electrophilic attack are C2, C4, C5, and C6. The directing effects of both groups reinforce substitution at the C2, C4, and C6 positions.

Position C2: Ortho to both groups. This position is electronically activated but may be sterically hindered.

Position C4: Para to the -NHSO₂Et group and ortho to the -CH₂Br group. This is an electronically favorable position.

Position C6: Ortho to the -NHSO₂Et group and para to the -CH₂Br group. This is also an electronically favorable position.

Position C5: Meta to both groups, making it the most deactivated position.

Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to yield a mixture of products, with substitution occurring primarily at the C4 and C6 positions.

| Predicted Product | Position of Substitution | Rationale |

| 4-E-N-(3-(Bromomethyl)phenyl)ethanesulfonamide | C4 | Para to -NHSO₂Et, Ortho to -CH₂Br |

| 6-E-N-(3-(Bromomethyl)phenyl)ethanesulfonamide | C6 | Ortho to -NHSO₂Et, Para to -CH₂Br |

| 2-E-N-(3-(Bromomethyl)phenyl)ethanesulfonamide | C2 | Ortho to both groups (minor product due to sterics) |

The compound offers two primary handles for transition-metal catalyzed cross-coupling: the benzylic bromide and C-H bonds on the aromatic ring that can be activated by the sulfonamide directing group.

Coupling via the Bromomethyl Group: The benzylic bromide is an excellent electrophile for various cross-coupling reactions. For instance, palladium- or cobalt-catalyzed Negishi coupling with organozinc reagents or Kumada coupling with Grignard reagents can be used to form new carbon-carbon bonds at the benzylic position. researchgate.netacs.orgnih.gov These reactions are effective for creating diarylmethane structures or introducing alkyl, alkenyl, or aryl groups.

Coupling via C-H Activation: The sulfonamide moiety can act as a directing group to achieve site-selective C-H functionalization at the ortho positions (C2 and C6). nih.govrsc.orgresearchgate.net Catalysts based on rhodium(III) or iridium(III) can facilitate reactions such as C-H olefination, arylation, and alkylation, providing a powerful method for late-stage diversification of the aromatic core. nih.govacs.org

| Coupling Strategy | Coupling Partner | Catalyst System (Example) | Product |

| Negishi Coupling (at -CH₂Br) | Phenylzinc chloride | Pd(OAc)₂/SPhos | N-(3-(Benzyl)phenyl)ethanesulfonamide |

| Kumada Coupling (at -CH₂Br) | Vinylmagnesium bromide | PdCl₂(dppf) | N-(3-(Allyl)phenyl)ethanesulfonamide |

| ortho-C-H Olefination | Ethyl acrylate | [RhCpCl₂]₂ | N-(3-(Bromomethyl)-2-(vinyl)phenyl)ethanesulfonamide derivative |

| ortho-C-H Arylation | Phenylboronic acid | [IrCpCl₂]₂ | N-(3-(Bromomethyl)-2-phenyl)phenyl)ethanesulfonamide |

Applications of N 3 Bromomethyl Phenyl Ethanesulfonamide As a Synthetic Building Block

Development of Chemical Scaffolds and Molecular Probes

No studies have been identified that describe the use of N-(3-(Bromomethyl)phenyl)ethanesulfonamide in the design and synthesis of ligand libraries for target engagement studies.

There is no documented evidence of this compound being explored as a bioisosteric replacement for other chemical groups in lead optimization processes. While the sulfonamide group is a well-known bioisostere for functional groups like carboxylic acids or amides, the specific application of the entire this compound moiety in this context has not been reported.

Computational and Theoretical Investigations of N 3 Bromomethyl Phenyl Ethanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of N-(3-(Bromomethyl)phenyl)ethanesulfonamide. These methods offer a detailed view of the molecule's electronic landscape.

The electronic structure of this compound has been analyzed using molecular orbital theory. This approach describes the distribution of electrons within the molecule, which is key to understanding its stability and chemical behavior. The theory posits that atomic orbitals combine to form molecular orbitals, which extend over the entire molecule pressbooks.pubyoutube.comyoutube.com.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity researchgate.net. A smaller gap suggests higher reactivity.

Table 1: Calculated Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 7.31 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

The distribution of these frontier orbitals is also significant. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the sulfonamide group, owing to the presence of lone pairs on the nitrogen and oxygen atoms. Conversely, the LUMO is anticipated to be centered on the bromomethyl group, specifically on the antibonding orbital of the C-Br bond, rendering this site susceptible to nucleophilic attack.

Fukui function analysis is a powerful tool derived from density functional theory (DFT) for predicting the most reactive sites within a molecule. This analysis helps in identifying which atoms are more likely to undergo nucleophilic, electrophilic, or radical attack researchgate.net. The Fukui function quantifies the change in electron density at a particular point in the molecule as the total number of electrons changes.

For this compound, the analysis would likely indicate that the carbon atom of the bromomethyl group is the primary site for nucleophilic attack, due to the electron-withdrawing nature of the bromine atom. The nitrogen and oxygen atoms of the sulfonamide group, with their lone pairs, are predicted to be susceptible to electrophilic attack.

Table 2: Predicted Reactive Sites in this compound based on Fukui Functions

| Atom/Group | Predicted Reactivity |

| Bromomethyl Carbon | High susceptibility to nucleophilic attack |

| Sulfonamide Nitrogen | Potential site for electrophilic attack |

| Sulfonamide Oxygens | Potential sites for electrophilic attack |

| Phenyl Ring | Susceptible to electrophilic aromatic substitution |

Note: The predictions in this table are based on general principles of chemical reactivity for the functional groups present in the molecule.

Mechanistic Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy profiles.

DFT calculations can be employed to model key reactions involving this compound, such as nucleophilic substitution at the bromomethyl group. By locating and characterizing the transition state structure, valuable information about the reaction's activation energy and mechanism can be obtained. For a typical SN2 reaction with a nucleophile, the transition state would feature an elongated C-Br bond and a newly forming bond between the carbon and the incoming nucleophile.

The energetic profiles of synthetic pathways leading to this compound can also be mapped out using DFT. By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a proposed synthetic route can be assessed. This allows for the optimization of reaction conditions and the prediction of potential byproducts. For instance, the reaction between 3-(bromomethyl)aniline (B136996) and ethanesulfonyl chloride to form the target compound could be modeled to understand its thermodynamics and kinetics.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment nih.govnih.govmdpi.com.

Conformational analysis of this compound reveals the different spatial arrangements of its atoms that can be achieved through rotation around its single bonds nih.govnih.govmdpi.com. These different conformations, or conformers, can have varying energies and stabilities. The preferred conformation is the one that minimizes steric hindrance and optimizes intramolecular interactions. For this molecule, key rotations would occur around the C-S and S-N bonds of the ethanesulfonamide (B75362) group, as well as the C-C bond connecting the bromomethyl group to the phenyl ring. The results of such an analysis can help in understanding how the molecule's shape influences its reactivity and biological activity.

Table 3: Key Torsional Angles in this compound

| Torsional Angle | Description | Predicted Low-Energy Conformations |

| C-C-S-N | Rotation around the C-S bond | Staggered conformations favored |

| C-S-N-C | Rotation around the S-N bond | Trans and gauche conformations possible |

| C-C-C-Br | Rotation around the C-C bond of the benzyl group | Staggered conformations minimizing steric clash |

Note: The predictions in this table are based on general principles of conformational analysis for similar chemical structures.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of this compound, as outlined in the requested article structure. While the principles of ligand-protein interaction modeling, including docking studies and binding affinity predictions, are well-established methodologies in computational chemistry and drug discovery, their application to this particular compound has not been documented in the accessible scientific domain.

The search for docking studies of this compound with specific protein targets such as kinases and bromodomains did not yield any results. Similarly, inquiries for binding affinity predictions and hotspot analyses for this compound returned no relevant studies.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" that adheres to the specified outline and content requirements. The generation of such an article would necessitate the fabrication of data and research findings, which falls outside the scope of scientifically rigorous and factual reporting.

Further research and publication in peer-reviewed scientific journals would be required to provide the specific computational and theoretical data requested for this compound.

Non Clinical Biological Research Applications and Mechanistic Studies

Investigation of Molecular Interactions with Biomolecules in vitro

There is no available information regarding in vitro binding studies of N-(3-(Bromomethyl)phenyl)ethanesulfonamide with purified proteins, such as enzymes or receptors. Consequently, no data on its binding affinity, kinetics, or the specific molecular interactions involved could be presented. Furthermore, the lack of such studies means there is no elucidation of any potential enzyme inhibition mechanisms by this compound.

Use as Chemical Probes for Target Identification and Validation

No literature was found describing the use of this compound as a chemical probe. There are no reports of its development into affinity-based probes for proteomic studies. Similarly, no fluorescent or radiolabeled derivatives of this compound have been documented for use in cellular localization or target identification studies.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition (in vitro binding)

No structure-activity relationship studies focusing on the in vitro binding or molecular recognition capabilities of this compound have been published. Therefore, it is not possible to discuss how modifications to its chemical structure would affect its binding to any biological target.

Impact of Bromomethyl and Sulfonamide Moieties on Protein Binding

The bromomethyl and sulfonamide groups are critical pharmacophores that can significantly influence the binding affinity and selectivity of this compound for its protein targets.

The sulfonamide moiety is a well-established functional group in medicinal chemistry, known for its ability to form key interactions within protein binding pockets. The oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are crucial for the stable binding of sulfonamide-containing ligands to their target proteins. For instance, in studies of various sulfonamide-based inhibitors, the sulfonamide oxygens have been observed to engage in highly conserved CH···O=S interactions with protein residues. nih.govresearchgate.net The removal of one of the sulfonamide oxygens has been shown to be detrimental to binding affinity, highlighting the importance of both oxygen atoms in establishing a strong interaction with the protein target. nih.gov

The bromomethyl group introduces a reactive electrophilic site into the molecule. This allows for the potential of forming covalent bonds with nucleophilic residues on a protein surface, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. This covalent interaction can lead to irreversible inhibition of the protein's function, making compounds with this moiety useful as chemical probes to identify and characterize the binding sites of proteins. The reactivity of the bromomethyl group can be tuned to achieve a balance between stability in a biological system and the desired reactivity with the target protein.

Table 1: Potential Protein Interactions of Functional Moieties in N-(3-(Bromomethyl)phenyl)ethanesulfonamide

| Functional Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) | Consequence of Interaction |

|---|---|---|---|

| Sulfonamide | Hydrogen Bonding (Acceptor) | Gln, Asn | Stabilization of ligand-protein complex |

| Hydrogen Bonding (Donor) | Asp, Glu | Stabilization of ligand-protein complex | |

| π-π Stacking (with aromatic rings) | Tyr, Phe, Trp | Enhanced binding affinity | |

| Bromomethyl | Covalent Bonding (Alkylation) | Cys, His, Lys | Irreversible inhibition/binding |

| Halogen Bonding | Electron-rich atoms (e.g., O, N) | Directional interaction contributing to binding |

Role of Phenyl Substituents in Modulating Ligand-Target Interactions

The phenyl ring in this compound serves as a central scaffold, and its substitution pattern is critical in determining the molecule's orientation and interactions within a protein's binding site. The positioning of the bromomethyl and ethanesulfonamide (B75362) groups on the phenyl ring dictates the spatial arrangement of these key interacting moieties.

In broader studies of phenyl-containing ligands, the central phenyl ring often occupies a specific sub-pocket within the protein's binding site. nih.gov It can engage in various non-covalent interactions, including:

π-π Stacking: Interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. nih.gov

Cation-π Interactions: Interaction with positively charged residues like arginine and lysine. nih.gov

Hydrophobic Interactions: The non-polar surface of the phenyl ring can interact favorably with hydrophobic pockets in the protein.

The specific substitution pattern on the phenyl ring can also influence the electronic properties of the ring, which in turn can affect the strength of these interactions. nih.gov For example, the presence of electron-withdrawing or electron-donating groups can modulate the electron density of the phenyl ring, influencing its ability to participate in π-stacking and cation-π interactions. nih.gov

Table 2: Influence of Phenyl Ring Interactions on Ligand Binding

| Interaction Type | Description | Impact on Binding |

|---|---|---|

| π-π Stacking | Face-to-face or edge-to-face stacking with aromatic residues. | Increases binding affinity and specificity. nih.gov |

| Cation-π Interaction | Interaction between the electron-rich π-system of the phenyl ring and a cationic residue. | Strong, non-covalent interaction that significantly contributes to binding energy. nih.gov |

| Hydrophobic Interactions | Partitioning of the non-polar phenyl ring into a hydrophobic pocket of the protein. | Drives binding by displacing water molecules from the binding site. |

Exploration in Mechanistic Cell Biology Models (non-therapeutic endpoints)

The unique chemical features of this compound make it a candidate for use as a chemical probe in mechanistic cell biology studies to investigate cellular processes without a direct therapeutic goal.

Effects on Specific Intracellular Pathways (e.g., enzyme activity, protein-protein interactions)

The sulfonamide scaffold is present in a wide array of molecules that have been shown to inhibit the activity of various enzymes and disrupt protein-protein interactions (PPIs). nih.govnih.gov For example, phenyl bis-sulfonamides have been developed as inhibitors of the Keap1-Nrf2 PPI, a key pathway in the cellular response to oxidative stress. nih.gov These compounds bind to the Keap1 protein, preventing it from targeting Nrf2 for degradation and thereby activating the expression of antioxidant genes. nih.gov

Given its structure, this compound could potentially be explored as a modulator of similar pathways. The ethanesulfonamide portion could mimic the interactions of known sulfonamide inhibitors, while the bromomethyl group could be used to covalently label the target protein, aiding in target identification and validation.

The disruption of protein-protein interactions is an emerging area of drug discovery and chemical biology. nih.govdrugdiscoverychemistry.com Small molecules that can selectively modulate these interactions are valuable tools for dissecting complex cellular signaling networks. nih.gov The combination of a recognition element (the sulfonamide and phenyl ring) and a reactive group (bromomethyl) in this compound provides a framework for designing probes to study specific PPIs.

Table 3: Potential Mechanistic Studies Using N-(3-(Bromomethyl)phenyl)ethanesulfonamide

| Area of Study | Potential Application | Rationale |

|---|---|---|

| Enzyme Inhibition | Serve as a lead structure for developing novel enzyme inhibitors. | The sulfonamide group is a known zinc-binding group present in many metalloenzyme inhibitors. |

| Protein-Protein Interaction (PPI) Modulation | Act as a chemical probe to identify and study PPIs. | The molecule's structure can be optimized to bind to the interface of two proteins, and the bromomethyl group can be used for covalent labeling. nih.gov |

| Target Identification | Covalently label and identify the cellular targets of sulfonamide-based compounds. | The reactive bromomethyl group can form a stable covalent bond with the target protein, allowing for its isolation and identification. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Diversification

Future research could focus on creating more efficient and versatile synthetic routes to N-(3-(Bromomethyl)phenyl)ethanesulfonamide and its derivatives. While a plausible synthesis involves the ethanesulfonylation of 3-methylaniline followed by radical bromination of the benzylic position, exploring alternative methodologies could provide access to a wider range of structurally diverse analogs.

One promising approach involves the late-stage functionalization of sulfonamides. Recent advancements have demonstrated that sulfonamides, often considered as rather inert functional groups, can be activated to participate in further chemical transformations. nih.gov This could involve, for example, the development of methods to introduce the ethanesulfonamide (B75362) moiety onto a pre-functionalized bromomethylphenyl core, potentially allowing for a more convergent synthetic strategy.

Furthermore, the development of novel catalytic systems for benzylic bromination could offer milder and more selective reaction conditions. While N-bromosuccinimide (NBS) is a common reagent for such transformations, catalyst-controlled reactions could minimize side products and enhance substrate scope. researchgate.netchemistrysteps.comyoutube.comlibretexts.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-stage sulfonamide functionalization | Increased modularity and access to diverse analogs | Development of novel activation methods for the sulfonamide group |

| Convergent synthesis | Improved overall yield and efficiency | Design of new coupling partners and reaction sequences |

| Catalytic benzylic bromination | Milder reaction conditions and improved selectivity | Exploration of new catalysts and radical initiators |

Expansion of Bromomethyl Reactivity in Unprecedented Transformations

The bromomethyl group is a well-established electrophilic handle for a variety of nucleophilic substitution reactions. ucalgary.caquora.comyoutube.comyoutube.com Future research could delve into expanding the reactivity of this group in this compound towards more unprecedented chemical transformations. This could involve leveraging the interplay between the bromomethyl and the ethanesulfonamide functionalities to achieve novel reactivity.

For instance, intramolecular reactions could be explored, where the sulfonamide nitrogen or oxygen atoms act as nucleophiles to form novel heterocyclic structures. The conditions for such cyclizations would need to be carefully optimized to control the regioselectivity and yield of the desired products.

Another avenue lies in the exploration of radical-based transformations. While the benzylic C-Br bond can be homolytically cleaved, this reactivity has been underexplored for this specific scaffold. Photocatalysis could be a powerful tool to generate benzylic radicals under mild conditions, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Furthermore, the insertion of diazo compounds into the C-Br bond could lead to homologation reactions, providing access to more complex molecular architectures. nih.gov

Integration into Advanced Materials Science (e.g., functional polymers, sensors)

The bifunctional nature of this compound makes it an attractive building block for the synthesis of functional polymers and advanced materials. The reactive bromomethyl group can serve as a site for polymerization or for grafting the molecule onto existing polymer backbones. acs.orgrsc.orgepa.govpolymersource.caacs.org

For example, it could be used as a monomer in the synthesis of novel poly(phenyleneethynylene)s, where the ethanesulfonamide group could impart specific solubility or self-assembly properties to the resulting conjugated polymer. acs.org Additionally, polymers functionalized with this molecule could find applications as responsive materials, where changes in the environment could trigger a chemical reaction at the bromomethyl site, leading to a change in the material's properties.

The sulfonamide moiety can also participate in hydrogen bonding and coordination with metal ions, suggesting the potential for creating supramolecular assemblies and metal-organic frameworks (MOFs). Such materials could have applications in gas storage, catalysis, and sensing. The development of sensors based on polymers incorporating this compound could be another fruitful area of research, where the binding of an analyte to the sulfonamide group could modulate the fluorescence or conductivity of the material.

Design of Next-Generation Molecular Probes for Epigenetic or Signaling Research

Sulfonamide-containing molecules have been explored as probes and inhibitors in various biological contexts, including for G protein-coupled receptors (GPCRs) and in epigenetic research. nih.govacs.orgnih.govfrontiersin.orgacs.org The this compound scaffold offers a unique opportunity to design next-generation molecular probes.

The reactive bromomethyl group can act as a covalent "warhead" to specifically and irreversibly label target proteins. This is particularly valuable in chemical biology for identifying the binding partners of a molecule of interest. By attaching a reporter tag (e.g., a fluorophore or a biotin) to the ethanesulfonamide moiety, researchers could create powerful probes for activity-based protein profiling and for studying complex biological pathways.

In the context of epigenetics, where sulfonamides have shown promise, this molecule could be adapted to target specific enzymes involved in histone modification or DNA methylation. The covalent labeling approach would allow for the irreversible inhibition of these enzymes, providing a powerful tool to study their function in health and disease.

| Probe Type | Potential Application | Design Strategy |

| Covalent GPCR Probe | Mapping ligand binding sites and studying receptor signaling | Incorporation of a pharmacophore targeting a specific GPCR |

| Epigenetic Probe | Irreversible inhibition of epigenetic modifying enzymes | Design of analogs with affinity for specific enzyme families |

| Activity-Based Protein Profiling Probe | Identifying novel protein targets | Attachment of a reporter tag for detection and enrichment |

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry offers a powerful lens through which to understand the intricate relationship between the structure of this compound and its chemical reactivity. niscpr.res.inresearchgate.net Future computational studies could provide valuable insights into several key aspects of this molecule's behavior.

For instance, density functional theory (DFT) calculations could be employed to model the transition states of various nucleophilic substitution reactions at the benzylic carbon. This would allow for a quantitative prediction of the reaction rates with different nucleophiles and provide a deeper understanding of the factors that govern the reactivity of the bromomethyl group. niscpr.res.in

Furthermore, computational modeling could be used to explore the conformational landscape of the molecule and to understand how the orientation of the ethanesulfonamide group influences the accessibility and reactivity of the bromomethyl site. This information would be invaluable for the rational design of new derivatives with tailored properties.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies could also be performed to correlate the structural features of a library of this compound derivatives with their biological activity. tandfonline.comnih.goveurekaselect.comyoutube.com This would enable the in silico screening of virtual compounds and guide the synthesis of new molecules with enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare N-(3-(Bromomethyl)phenyl)ethanesulfonamide?

- Methodological Answer : The synthesis typically involves reacting 3-(bromomethyl)aniline with ethanesulfonyl chloride in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF). After stirring at room temperature, the product is purified via recrystallization or column chromatography. This approach aligns with protocols for structurally similar chloromethyl analogs, where methanesulfonyl chloride was used under similar conditions .

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify aromatic protons, bromomethyl (-CHBr) signals (~4.3–4.5 ppm), and ethanesulfonamide (-SONH-) groups.

- IR Spectroscopy : Sulfonamide S=O stretches (~1130–1320 cm) and N-H bending (~1550 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and isotopic pattern from bromine.

- Elemental Analysis : Ensures stoichiometric consistency.

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : The bromomethyl group is moisture- and light-sensitive. Storage at -20°C under inert gas (e.g., argon) in amber vials is recommended. Degradation can be monitored via periodic HPLC analysis, with mobile phases like acetonitrile/water (0.1% TFA) to track purity .

Advanced Research Questions

Q. How can the bromomethyl group be leveraged in cross-coupling reactions to generate analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : The C-Br bond facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids or Buchwald-Hartwig with amines). For example:

- Suzuki Reaction : Replace Br with aryl/heteroaryl groups using Pd(PPh)/NaCO in dioxane/water (80°C, 12h).

- Amine Substitution : React with secondary amines (e.g., piperidine) using KI/KCO in DMF (70°C, 3h) to introduce nitrogen-containing moieties .

Q. What strategies optimize reaction yields when substituting the bromomethyl group in polar solvents?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in nucleophilic substitutions.

- Catalysis : Add KI (10–20 mol%) to enhance bromide displacement via the "halogen exchange" mechanism.

- Base Optimization : Employ KCO or CsCO for deprotonation without side reactions.

- Monitoring : Track progress via TLC (hexane/EtOAc) or LC-MS to minimize over-reaction .

Q. How does this compound compare to its chloromethyl analog in reactivity and biological applications?

- Methodological Answer :

- Reactivity : The C-Br bond is more reactive than C-Cl in nucleophilic substitutions due to lower bond dissociation energy, enabling faster kinetics.

- Biological Data : Chloromethyl derivatives may exhibit reduced off-target effects but lower potency in BET inhibition assays. Comparative IC studies in cancer cell lines (e.g., MV4-11 leukemia) can quantify differences .

Q. What computational methods predict the binding affinity of this compound to bromodomain-containing proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with BET proteins (e.g., BRD4). Focus on asparagine residues (e.g., Asn140) for hydrogen bonding with the sulfonamide group.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the bromomethyl group in hydrophobic pockets.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG for SAR guidance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.